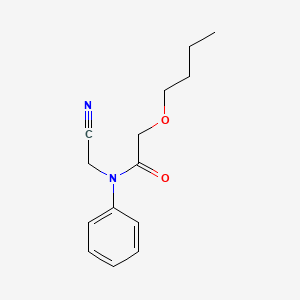

![molecular formula C20H16ClN5OS B2894108 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 893917-78-7](/img/structure/B2894108.png)

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system, considered as a privileged core skeleton in biologically active compounds and a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including “2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide”, is characterized by a fused nitrogen-containing heterocyclic ring system . This structure is considered a bioisostere of natural purine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have been described in various studies . For example, one study reported the use of an ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction for the synthesis of these compounds .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Derivatives: A series of pyrazolo[3,4-d]pyrimidine derivatives, including the mentioned chemical structure, has been synthesized. These compounds have been characterized by various spectroscopic methods, indicating their potential as a scaffold for further biological studies (El-Morsy et al., 2017).

Antitumor Activity

- Evaluation Against Cancer Cell Lines: The antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives has been evaluated against human breast adenocarcinoma cell lines, showing moderate activity. This suggests potential applications in cancer research and therapy development (El-Morsy et al., 2017).

Antimicrobial and Anticancer Agents

- Antimicrobial and Anticancer Properties: Novel pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing good to excellent antimicrobial activity and higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

In Vitro Cytotoxic Activity

- Cytotoxicity Against Cancer Cell Lines: A study focused on the design, synthesis, and in vitro cytotoxic activity of certain pyrazolo[3,4-d]pyrimidine derivatives revealed that one compound showed appreciable cancer cell growth inhibition against a variety of cancer cell lines (Al-Sanea et al., 2020).

Antiviral Activity

- Evaluation of Antiviral Properties: Research into 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, which are structurally related, has shown strong antiviral activity against herpes simplex virus type-1, indicating the potential of pyrazolo[3,4-d]pyrimidine structures in antiviral drug development (Tantawy et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the cAMP-dependent protein kinase catalytic subunit alpha . This enzyme plays a crucial role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism .

Mode of Action

The compound acts as an ATP-competitive inhibitor . It binds to the ATP pocket of the target enzyme, thereby preventing ATP from binding and the subsequent phosphorylation process . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of the cAMP-dependent protein kinase catalytic subunit alpha affects the cAMP signaling pathway . This pathway is involved in numerous cellular responses, including cell proliferation, differentiation, and apoptosis . Disruption of this pathway can lead to various downstream effects, depending on the specific cellular context .

Pharmacokinetics

Similar compounds have been shown to have rapid clearance and low oral bioavailability due to metabolism in vivo .

Result of Action

The inhibition of the target enzyme by this compound can lead to a variety of cellular effects. For instance, it can disrupt normal cell proliferation and differentiation processes, potentially leading to cell death . Additionally, it can affect metabolic processes, leading to changes in the metabolism of glycogen, sugar, and lipids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules that can interact with the compound, the pH and temperature of the environment, and the presence of metabolic enzymes .

Future Directions

The future directions for research on “2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide” and similar compounds could include further optimization as anticancer agents , as well as exploration of their potential in treating other diseases. Additionally, more detailed studies on their physical and chemical properties, safety and hazards, and mechanisms of action could be beneficial.

properties

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS/c1-13-4-2-6-15(8-13)25-18(27)11-28-20-17-10-24-26(19(17)22-12-23-20)16-7-3-5-14(21)9-16/h2-10,12H,11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRABWUQBRPSCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

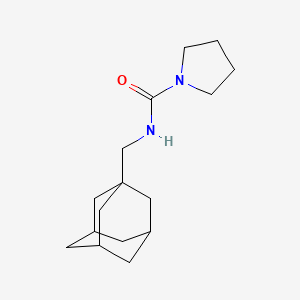

![2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2894028.png)

![1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2894033.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)

![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)

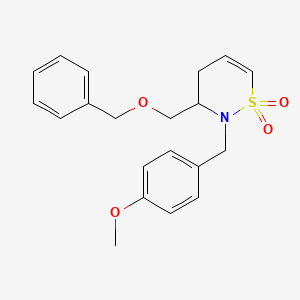

![4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894039.png)

![2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2894041.png)

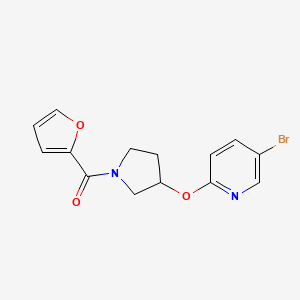

![4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2894043.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)

![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)